REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:4][CH2:3]1.[OH2:17].C[N+]1([O-])CCOCC1.S([O-])([O-])=O.[Na+].[Na+].[OH2:32]>O1CCCC1.O.O.[O-][Os]([O-])(=O)=O.[K+].[K+]>[CH2:10]([O:9][CH2:8][CH:5]1[CH2:6][CH2:7][C:2]([CH2:1][OH:32])([OH:17])[CH2:3][CH2:4]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,3.4.5,8.9.10.11.12|
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Name
|
|
Quantity
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4.77 g
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Type
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reactant
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Smiles
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C=C1CCC(CC1)COCC1=CC=CC=C1
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Name
|
|
Quantity
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3.28 g
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Type
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reactant
|
Smiles
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O.C[N+]1(CCOCC1)[O-]
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Name
|
|
Quantity
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13.5 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12.51 g
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Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.325 g
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
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Type
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CUSTOM
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Details
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the resulting suspension was stirred rapidly 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirring
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Type
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WAIT
|
Details
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was continued for 1 hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified on silica gel
|
Type
|
WASH
|
Details
|
eluted with a 50, 100% ethyl acetate in hexane step gradient
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |